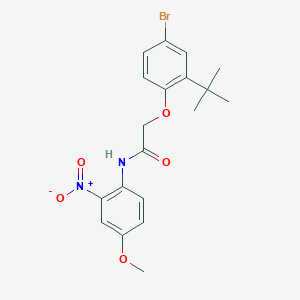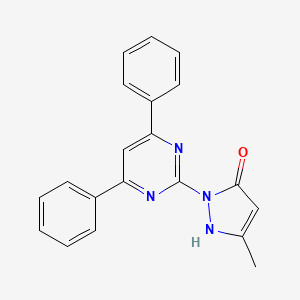![molecular formula C14H22N2O4S B5180721 N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5180721.png)
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 and has since been widely studied for its potential therapeutic applications.
Mechanism of Action
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide selectively inhibits COX-2, which is induced in response to inflammation and other stimuli. By inhibiting COX-2, N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide reduces the production of prostaglandins, which are responsible for the pain, swelling, and redness associated with inflammation.
Biochemical and Physiological Effects
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have anti-tumor effects in some types of cancer, although the mechanisms underlying this effect are not fully understood.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective NSAIDs. However, it is important to note that N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide has limitations in terms of its solubility and stability, which can affect its use in laboratory experiments.
Future Directions
There are several future directions for research on N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide, including:
1. Further studies on the mechanisms underlying its anti-tumor effects in cancer.
2. Development of more stable and soluble formulations for use in laboratory experiments.
3. Investigation of its potential therapeutic applications in other medical conditions, such as cardiovascular disease.
4. Exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
5. Studies on the potential side effects of N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide in long-term use.
Conclusion
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide is a non-steroidal anti-inflammatory drug that has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Its selectivity for COX-2 makes it a promising candidate for further research, although its limitations in terms of solubility and stability must be taken into account. Future research on N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide will help to further elucidate its mechanisms of action and potential therapeutic applications.
Synthesis Methods
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with butylamine, followed by the addition of sulfur dioxide and chloroform. The resulting product is then treated with sodium hydroxide and propionyl chloride to yield N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide.
Scientific Research Applications
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including cancer, inflammation, and cardiovascular disease. It works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory molecules.
properties
IUPAC Name |
N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-6-9-15-21(18,19)11-7-8-13(20-3)12(10-11)16-14(17)5-2/h7-8,10,15H,4-6,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNYBZDERUZZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5180652.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5180660.png)
![methyl 3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180668.png)
![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180683.png)
![2-(benzylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5180698.png)
![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)


![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)
![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)